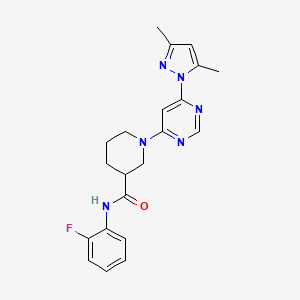

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyridine ring attached to a thiazole ring via a carboxamide group . The thiazole ring would be substituted with a tert-butyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a similar compound, “tert-butyl 4- (hydroxymethyl)-1,3-thiazol-2-ylcarbamate”, is a solid at room temperature and is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

- The reactivity of substituted pyridines, including derivatives similar to N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide, has been studied in reactions with magnesiated bases. These reactions can lead to deprotonation or 1,4-addition, yielding 2,3-disubstituted pyridines with carboxylic acid- or amino-derived functions at C2. This showcases the compound's utility in synthetic organic chemistry for constructing complex molecular structures (Bonnet et al., 2001).

Material Science Applications

- In material science, derivatives of this compound have been utilized in the synthesis of new polyamides with flexible main-chain ether linkages. These materials exhibit noncrystalline properties, high solubility in polar solvents, and provide transparent, flexible, and tough films, highlighting the compound's relevance in the development of advanced polymers (Hsiao et al., 2000).

Biological and Medicinal Chemistry

- In the field of medicinal chemistry, analogues of this compound have been explored for their potential as photosynthetic electron transport inhibitors. These compounds have been evaluated in vitro for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating potential agricultural applications as herbicides (Vicentini et al., 2005).

Advanced Imaging and Diagnostic Applications

- The compound has been involved in the development of PET probes like 11C-PBB3, which are used for imaging tau pathology in the human brain. Studies on the radiosynthesis, photoisomerization, biodistribution, and metabolism of such probes are crucial for their application in clinical diagnostics and research on neurodegenerative diseases (Hashimoto et al., 2014).

Chemical Biology and Enzyme Studies

- The manipulation of the site of lithiation in derivatives of this compound has been studied for its implications in chemical biology and enzyme modeling. The ability to control the site of lithiation allows for precise modifications of the molecule, enabling the study of enzyme-substrate interactions and the development of enzyme inhibitors (Smith et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some thiazole derivatives have been found to exhibit antitumor activity, suggesting that they may inhibit the growth of certain cancer cells

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more. Specific details about how these factors affect the action of this compound are currently unknown .

Safety and Hazards

Future Directions

The future directions for the study of “N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide” would likely depend on the results of initial studies on its properties and potential applications. If it shows promising activity in a particular area, such as antibacterial activity, further studies could be conducted to optimize its properties and evaluate its potential as a therapeutic agent .

properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVLVWAQKVGNJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)

![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)